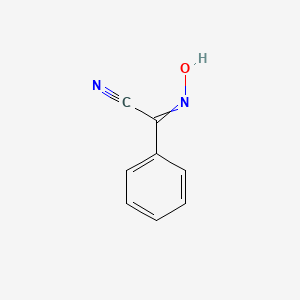
Benzeneacetonitrile, alpha-(hydroxyimino)-
Vue d'ensemble
Description
Benzeneacetonitrile, alpha-(hydroxyimino)- is an organic compound with the molecular formula C8H6N2O. It is a ketoxime, which means it contains both a ketone and an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha-(hydroxyimino)- can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with nitrous acid. This reaction typically requires a low temperature and the presence of a base such as sodium hydroxide . Another method involves the use of isoamyl nitrite and sodium ethoxide .
Industrial Production Methods
In industrial settings, the synthesis of Benzeneacetonitrile, alpha-(hydroxyimino)- often involves the reaction of benzyl cyanide with nitrous acid in the presence of a base. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Benzeneacetonitrile, alpha-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include amines, nitriles, and other substituted derivatives .
Applications De Recherche Scientifique
Benzeneacetonitrile, alpha-(hydroxyimino)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzeneacetonitrile, alpha-(hydroxyimino)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Benzeneacetonitrile, alpha-(hydroxyimino)- is unique due to its combination of a ketone and an oxime group. Similar compounds include:
Acetaldehyde oxime: Contains an oxime group but lacks the aromatic ring present in Benzeneacetonitrile, alpha-(hydroxyimino)-.
Benzaldoxime: Contains an oxime group attached to a benzene ring but lacks the nitrile group.
Phenylacetonitrile: Contains a nitrile group attached to a benzene ring but lacks the oxime group.
These comparisons highlight the unique structural features of Benzeneacetonitrile, alpha-(hydroxyimino)- that contribute to its distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2-hydroxyimino-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H |
Clé InChI |
MJCQFBKIFDVTTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














